molecular formula C18H15BrN2O3 B12903094 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide CAS No. 917596-84-0

2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide

Cat. No.: B12903094
CAS No.: 917596-84-0
M. Wt: 387.2 g/mol
InChI Key: BOPKDZXIAAIEGM-UHFFFAOYSA-N
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Description

2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide is a benzamide derivative characterized by a 2-bromo-4,5-dimethoxy-substituted aromatic ring linked via an amide bond to an isoquinolin-5-yl moiety. The compound is synthesized through acylation reactions, as demonstrated in analogous syntheses of related benzamides .

The isoquinoline ring system contributes to π-π stacking and hydrogen-bonding interactions, which may enhance binding affinity in biological systems. Crystallographic studies of related compounds (e.g., the isoquinolin-8-yl analog) utilize tools like SHELX for refinement, underscoring the importance of precise structural characterization in understanding activity .

Properties

CAS No.

917596-84-0

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

2-bromo-N-isoquinolin-5-yl-4,5-dimethoxybenzamide

InChI

InChI=1S/C18H15BrN2O3/c1-23-16-8-13(14(19)9-17(16)24-2)18(22)21-15-5-3-4-11-10-20-7-6-12(11)15/h3-10H,1-2H3,(H,21,22)

InChI Key

BOPKDZXIAAIEGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide typically involves the following steps:

    Coupling Reaction: The isoquinoline moiety is coupled with the brominated benzamide.

    Methoxylation: The addition of methoxy groups to the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis

  • Aromatic Substituents: The 2-bromo-4,5-dimethoxy motif is shared with compounds 3b and the phthalazin-8-yl analog. The 5-bromo-2-fluoro substituent in the methoxyphenyl analog introduces steric and electronic differences, likely reducing π-stacking capacity compared to dimethoxy derivatives .
  • Amine Moieties: Isoquinolin-5-yl vs. Phthalazin-8-yl: The additional nitrogen in phthalazine may alter hydrogen-bonding profiles, though positional isomerism (8-yl vs. 5-yl) could sterically hinder interactions . 2-Methoxyphenyl: Lacks heteroaromaticity, reducing opportunities for π-π interactions but improving lipophilicity .

Biological Activity

2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Composition and Structure

The compound features a bromine atom and methoxy groups attached to a benzamide structure, which is known for modulating various biological pathways. Its isoquinoline moiety is significant due to its role in enhancing the pharmacological properties of benzamide derivatives.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Effects : It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Research indicates that 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide induces apoptosis in cancer cells through several mechanisms:

  • Inhibition of Key Proteins : The compound downregulates proteins such as Sp1 and Cyclin D1, which are crucial for cell cycle progression and survival.
  • Pathway Modulation : It inhibits the PI3K/Akt signaling pathway, which is often activated in cancer cells to promote survival and proliferation.

Case Studies

A study evaluating the compound's efficacy against various cancer cell lines reported the following IC50 values:

Cell LineIC50 (µM)Mechanism of Action
T24T60Induction of apoptosis via XIAP downregulation
HCT11675Inhibition of PI3K/Akt signaling
A54950Modulation of cell cycle regulators

These findings suggest that 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide can significantly inhibit cancer cell proliferation through multiple pathways.

Mechanisms

The compound exhibits anti-inflammatory properties by:

  • Inhibition of Cytokines : It reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Blocking Enzyme Activity : The compound inhibits cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

Research Findings

A study demonstrated that treatment with 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide resulted in:

ParameterEffect
IL-6 LevelsDecreased by 40%
COX-2 ActivityInhibited by 60%
Nitric Oxide (NO)Reduced production by 50%

These results underscore the compound's potential as an anti-inflammatory agent.

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